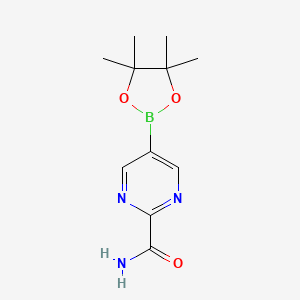
4-(3-Fluoropyridin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoropyridin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a fluoropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the morpholine and fluoropyridine groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-4-yl)morpholine typically involves the reaction of 3-fluoropyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where morpholine displaces a leaving group on the fluoropyridine ring. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoropyridin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(3-Fluoropyridin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoropyridin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the morpholine ring can improve solubility and pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Fluoropyridin-4-yl)morpholine
- 3-Fluoro-4-morpholinoaniline
- 2-(Alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones
Uniqueness
4-(3-Fluoropyridin-4-yl)morpholine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H11FN2O |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
4-(3-fluoropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H11FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Clé InChI |
HNPYVXHJBSVYCA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)
![5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)
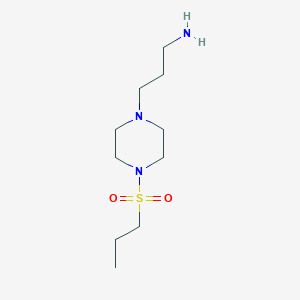
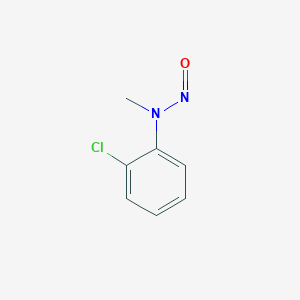
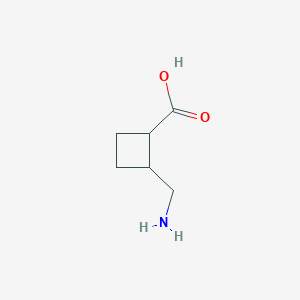
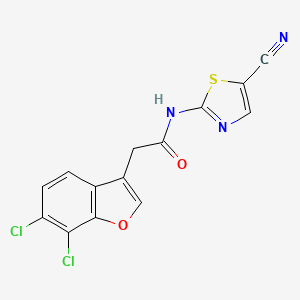

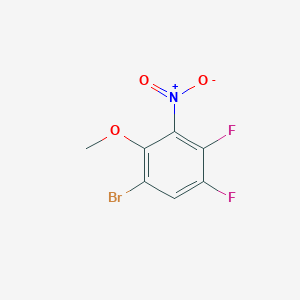
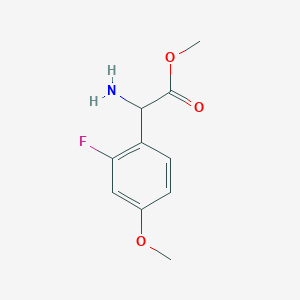
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
